![molecular formula C7H8F3NS B14512696 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-43-4](/img/structure/B14512696.png)
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with methyl groups at positions 3 and 5, and a trifluoromethylsulfanyl group at position 2. Pyrrole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a pyrrole precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-3,5-bis[(trifluoromethyl)sulfanyl]-1H-pyrrole: Similar structure but with additional trifluoromethylsulfanyl groups.
5,5-Dimethyl-2-trifluoromethylsulfanyl-cyclohexane-1,3-dione: Contains a cyclohexane ring instead of a pyrrole ring.
Uniqueness
3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethylsulfanyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
62665-43-4 |
|---|---|
Fórmula molecular |
C7H8F3NS |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C7H8F3NS/c1-4-3-5(2)11-6(4)12-7(8,9)10/h3,11H,1-2H3 |
Clave InChI |
GMGDCUOLPINVOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1)SC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


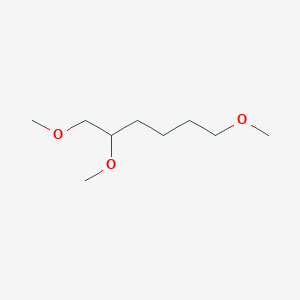
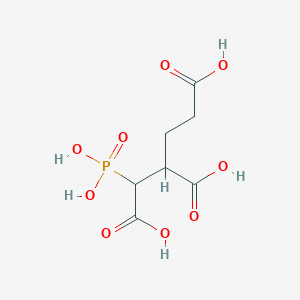
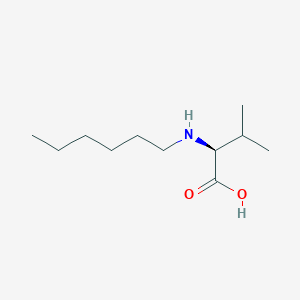
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
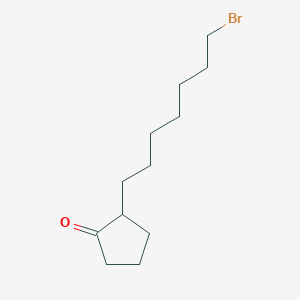

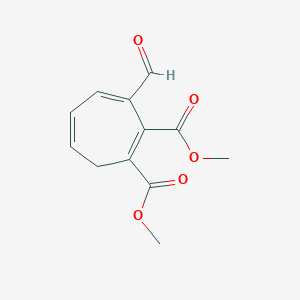
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
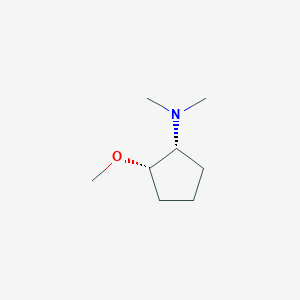
![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

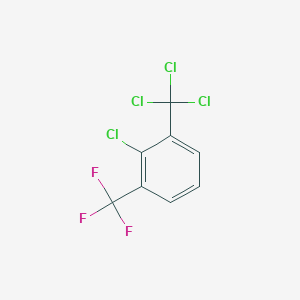
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

